methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable amidoxime with an acyl chloride or carboxylic acid under dehydrating conditions.
Amino Acid Derivative Formation: The resulting oxadiazole derivative is then reacted with an appropriate amino acid ester, such as methyl 2-amino-3-bromopropanoate, under basic conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized oxadiazole derivatives, reduced amino acid derivatives, and various substituted oxadiazole compounds .
Scientific Research Applications
Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique properties of the oxadiazole ring make this compound useful in the development of advanced materials, such as polymers and nanomaterials.
Pharmaceuticals: The compound is explored for its potential use in the formulation of pharmaceutical products due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives
Properties
CAS No. |
2624123-14-2 |
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Molecular Formula |
C7H12ClN3O3 |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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